Epiprogoitrin, potassium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of epiprogoitrin, potassium salt typically involves the extraction from plant sources where it naturally occurs. The process includes:

Extraction: The plant material is ground and subjected to solvent extraction to isolate the glucosinolates.

Purification: The extract is then purified using chromatographic techniques to obtain the pure compound.

Conversion to Potassium Salt: The purified epiprogoitrin is reacted with potassium hydroxide to form the potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Large-scale Extraction: Using industrial solvents and equipment to extract glucosinolates from large quantities of plant material.

Purification: Employing industrial chromatography systems for purification.

Salt Formation: Reacting the purified compound with potassium hydroxide in large reactors to produce the potassium salt.

Analyse Chemischer Reaktionen

Types of Reactions

Epiprogoitrin, potassium salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release glucose and other breakdown products.

Oxidation: It can undergo oxidation reactions, often leading to the formation of sulfoxides and other oxidized derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using acidic or enzymatic conditions.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products

Hydrolysis Products: Glucose and other sugar derivatives.

Oxidation Products: Sulfoxides and other oxidized compounds.

Substitution Products: Depending on the nucleophile used, various substituted glucosinolates.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Epiprogoitrin, potassium salt is a natural glycoside characterized by the following chemical formula:

It has a molecular weight of approximately 427.49 g/mol and exhibits high solubility in water, making it suitable for various analytical applications .

Nutraceutical Applications

Epiprogoitrin has been studied for its potential health benefits due to its bioactive properties. It is part of a broader category of glucosinolates known for their anti-cancer effects and ability to modulate detoxification enzymes. Research indicates that epiprogoitrin may contribute to:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can help in reducing oxidative stress in cells.

- Cancer Prevention : Studies suggest that glucosinolates, including epiprogoitrin, may inhibit tumor growth and promote apoptosis in cancer cells .

Case Study: Cancer Cell Line Studies

A study conducted on various cancer cell lines demonstrated that epiprogoitrin significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism was linked to the modulation of signaling pathways involved in cell survival and death .

Food Science Applications

In food science, epiprogoitrin serves as an important ingredient due to its flavor-enhancing properties and health benefits. It is commonly found in:

- Cruciferous Vegetables : Such as broccoli and Brussels sprouts, where it contributes to the characteristic taste and nutritional value.

- Functional Foods : Its incorporation into functional foods aims to enhance health benefits while providing flavor.

Nutritional Analysis Table

| Food Source | Epiprogoitrin Content (mg/100g) | Health Benefits |

|---|---|---|

| Broccoli | 2.5 | Antioxidant, anti-cancer |

| Brussels Sprouts | 3.0 | Anti-inflammatory |

| Watercress | 1.8 | Rich in polyphenolics |

Analytical Chemistry Applications

Epiprogoitrin potassium salt is utilized as an analytical standard in chromatography and mass spectrometry due to its defined purity and stability:

- Quantitative Analysis : It is used for the quantitative determination of glucosinolates in plant extracts.

- Reference Standard : As a reference substance, it aids in the calibration of analytical instruments to ensure accurate measurements .

Analytical Methodologies

The following methodologies are commonly employed for analyzing epiprogoitrin:

- High-Performance Liquid Chromatography (HPLC) : For separation and quantification.

- Mass Spectrometry (MS) : For structural elucidation and confirmation.

Safety and Regulatory Aspects

Epiprogoitrin potassium salt is generally recognized as safe when used within established guidelines. However, it is essential to adhere to safety protocols during handling due to potential irritant properties .

Safety Data Table

| Hazard Identification | Precautionary Measures |

|---|---|

| H317 | May cause an allergic skin reaction |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection |

Wirkmechanismus

The mechanism of action of epiprogoitrin, potassium salt involves its breakdown into bioactive compounds upon hydrolysis. These breakdown products can interact with various molecular targets, including enzymes involved in detoxification pathways. The compound is known to induce phase II detoxification enzymes, which play a crucial role in the metabolism and elimination of toxic substances from the body .

Vergleich Mit ähnlichen Verbindungen

Epiprogoitrin, potassium salt can be compared with other glucosinolates such as:

- Progoitrin potassium salt

- Glucotropaeolin potassium salt

- Glucobrassicin potassium salt

- Gluconapin potassium salt

- Glucoerucin potassium salt

Uniqueness

This compound is unique due to its specific structure and the bioactive compounds it releases upon hydrolysis. This makes it particularly effective in inducing detoxification enzymes compared to other glucosinolates .

Biologische Aktivität

Epiprogoitrin, potassium salt (CAS No. 21087-74-1), is a glucosinolate derived from various cruciferous plants. This compound has garnered attention due to its diverse biological activities, particularly in relation to human health and agricultural applications. As a glucosinolate, it undergoes hydrolysis to produce bioactive compounds that exhibit significant pharmacological effects, including anticancer, antimicrobial, and antioxidant properties.

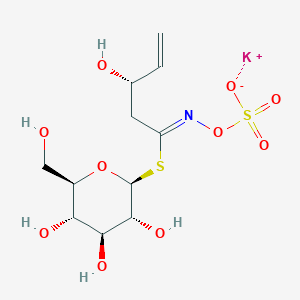

Chemical Structure and Properties

Epiprogoitrin is chemically represented as C₁₁H₁₈NO₁₀S₂K with a molecular weight of 427.49 g/mol. Its structure facilitates interactions with biological targets, enhancing its efficacy in various applications.

Anticancer Properties

Research indicates that epiprogoitrin exhibits notable anticancer activity. In vitro studies have shown that its hydrolysis products can induce apoptosis in cancer cells by modulating cell signaling pathways. For instance, the isothiocyanates generated from epiprogoitrin have been linked to the inhibition of tumor growth in various cancer models.

- Case Study : A study on the effects of glucosinolates on breast cancer cells demonstrated that epiprogoitrin derivatives significantly reduced cell viability and induced apoptosis through caspase activation .

Antimicrobial Effects

Epiprogoitrin has also been studied for its antimicrobial properties. The hydrolysis products can act against a range of pathogens, providing a natural alternative to synthetic antimicrobial agents.

- Research Findings : A comparative analysis showed that epiprogoitrin exhibited higher antimicrobial activity against Gram-positive bacteria than Gram-negative strains, suggesting its potential use in food preservation and as a therapeutic agent .

Antioxidant Activity

The antioxidant capacity of epiprogoitrin is attributed to its ability to scavenge free radicals and reduce oxidative stress. This property is crucial for preventing cellular damage and chronic diseases associated with oxidative stress.

- Experimental Data : In a study measuring the DPPH radical scavenging activity, epiprogoitrin showed a significant reduction in radical concentration, indicating strong antioxidant potential .

The biological activity of epiprogoitrin can be attributed to its ability to form reactive metabolites upon hydrolysis. These metabolites can interact with cellular nucleophiles, leading to various biological effects:

- Alkylation of Nucleophiles : The formation of isothiocyanates allows for alkylation reactions with thiol groups in proteins, potentially altering their function.

- Modulation of Gene Expression : Epiprogoitrin can influence the expression of genes involved in detoxification processes and apoptosis.

- Inhibition of Enzymatic Activity : Studies suggest that epiprogoitrin may inhibit certain enzymes critical for cancer cell proliferation .

Safety and Toxicology

While epiprogoitrin exhibits beneficial biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that at therapeutic doses, it demonstrates low toxicity; however, high concentrations may lead to adverse effects such as gastrointestinal disturbances or interactions with medications.

Tables

Eigenschaften

IUPAC Name |

potassium;[(Z)-[(3S)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO10S2.K/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11;/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20);/q;+1/p-1/b12-7-;/t5-,6-,8-,9+,10-,11+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXFCKWHSTEIK-ILJMICIPSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18KNO10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.